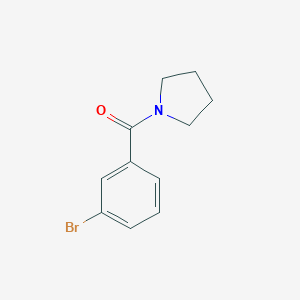

(3-Bromobenzoyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWDUMGAQDJYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354197 | |

| Record name | (3-BROMOBENZOYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346721-91-3 | |

| Record name | (3-BROMOBENZOYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Bromobenzoyl Pyrrolidine

Synthetic Routes and Reaction Conditions

The principal methods for synthesizing (3-Bromobenzoyl)pyrrolidine involve well-established organic reactions. These routes are designed to efficiently create the central amide linkage of the target molecule.

Acylation of Pyrrolidine (B122466) with 3-Bromobenzoyl Chloride

A common and direct method for the synthesis of this compound is the nucleophilic acyl substitution reaction between pyrrolidine and 3-bromobenzoyl chloride. researchgate.netclockss.org In this reaction, the lone pair of electrons on the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbonyl carbon of the 3-bromobenzoyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the desired amide product.

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534). clockss.orgjocpr.comscispace.com The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. scispace.com This is crucial because the accumulation of HCl could protonate the starting pyrrolidine, rendering it non-nucleophilic and thus halting the reaction. Triethylamine, a tertiary amine, acts as an effective acid scavenger without competing with pyrrolidine as a nucleophile. researchgate.net While other bases like pyridine (B92270) can also be used, triethylamine is often preferred due to its strong basicity and non-nucleophilic nature. jocpr.comscispace.com

The choice of solvent and reaction temperature are critical parameters that can significantly influence the reaction's efficiency and yield. The reaction is often conducted in an inert aprotic solvent, such as dichloromethane (B109758) (CH2Cl2) or diethyl ether, at controlled temperatures. clockss.org Cooling the reaction mixture, often to 0°C, is a common practice to manage the exothermic nature of the acylation reaction and to minimize potential side reactions. The solvent must be capable of dissolving both reactants to ensure a homogeneous reaction mixture.

Role of Basic Conditions (e.g., Triethylamine)

Reaction of 3-Bromobenzoic Acid with Pyrrolidine

An alternative and widely used approach involves the direct coupling of 3-bromobenzoic acid with pyrrolidine. This method avoids the need to prepare the more reactive acyl chloride intermediate.

This direct amidation is facilitated by the use of coupling agents. google.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), as well as phosphonium (B103445) or uronium-based reagents such as HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). google.com The reaction is typically performed in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA) or triethylamine, to facilitate the reaction. google.com

| Coupling Agent | Base |

| HATU | DIPEA |

| HBTU | Triethylamine |

| EDCI | HOBt |

This table showcases common coupling agents and bases used in the amidation of 3-bromobenzoic acid with pyrrolidine.

Other Direct Alkylation and Acylation Approaches

Beyond the primary methods, other strategies can be employed for the synthesis of this compound and related structures. These can include variations of alkylation and acylation reactions. For instance, a related compound, 1-(3-Bromobenzyl)pyrrolidine, has been synthesized via the reductive amination of 3-bromobenzoic acid with pyrrolidine. rsc.org While this yields a benzyl-pyrrolidine linkage rather than a benzoyl one, it highlights the versatility of these starting materials.

Furthermore, Friedel-Crafts acylation represents a fundamental type of reaction for forming acyl-aromatic bonds, though it is more typically used to acylate an aromatic ring rather than an amine. masterorganicchemistry.com In the context of synthesizing the precursor 3-bromobenzoyl chloride, Friedel-Crafts acylation of bromobenzene (B47551) could be a potential, though less direct, route. Other specialized methods might involve transition metal-catalyzed cross-coupling reactions, although these are less common for this specific transformation. researchgate.net The choice of method is ultimately dictated by the specific requirements of the synthesis and the availability of reagents.

Industrial Production Methods and Scale-Up Considerations

The industrial synthesis of this compound, with the chemical formula C₁₁H₁₂BrNO, is primarily achieved through the acylation of pyrrolidine with 3-bromobenzoyl chloride. calpaclab.comscbt.com This method is favored for its efficiency and the high purity of the resulting product. For large-scale production, process optimization is critical to ensure both economic viability and safety. One approach to enhance efficiency is the use of continuous flow reactors, which can significantly reduce reaction times compared to traditional batch processes. vulcanchem.com

Key considerations for scaling up the synthesis of this compound include:

Raw Material Sourcing: Ensuring a stable and cost-effective supply of high-purity pyrrolidine and 3-bromobenzoyl chloride is paramount.

Reaction Conditions: Optimization of parameters such as temperature, pressure, and solvent selection is crucial. For instance, the acylation reaction is typically carried out in the presence of a base, like triethylamine, in a suitable solvent such as dichloromethane. rsc.org

Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization or distillation, is necessary to achieve the desired product purity, which is typically a minimum of 96%. calpaclab.com

Process Safety: A thorough hazard analysis is required to manage the risks associated with the handling of reactants and the exothermic nature of the acylation reaction.

| Parameter | Laboratory Scale | Industrial Scale |

| Reactors | Batch reactors | Continuous flow reactors or large-scale batch reactors |

| Purification | Column chromatography | Crystallization, distillation |

| Process Control | Manual or semi-automated | Fully automated |

Chemical Reactivity and Transformation Studies

The chemical behavior of this compound is largely dictated by the presence of the bromine atom on the phenyl ring and the carbonyl group of the benzoyl moiety. These functional groups serve as reactive sites for various chemical transformations.

Substitution Reactions of the Bromine Atom

The bromine atom attached to the aromatic ring is susceptible to nucleophilic substitution, providing a versatile handle for the synthesis of a wide array of derivatives. smolecule.com

The reaction of this compound with various amines can lead to the formation of 3-amino-substituted derivatives. These reactions are typically catalyzed by a palladium or copper catalyst in the presence of a base. The choice of amine and reaction conditions can influence the yield and purity of the resulting product. For instance, reactions with primary and secondary amines have been reported to proceed under various conditions. clockss.orgrsc.org

| Amine | Catalyst | Product |

| Primary Amine (R-NH₂) | Palladium or Copper | (3-(R-amino)benzoyl)pyrrolidine |

| Secondary Amine (R₂NH) | Palladium or Copper | (3-(R₂-amino)benzoyl)pyrrolidine |

Similarly, the bromine atom can be displaced by a thiol nucleophile to form the corresponding thioether. These reactions often require a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. The resulting (3-(alkylthio)benzoyl)pyrrolidine or (3-(arylthio)benzoyl)pyrrolidine derivatives are of interest in various chemical studies.

| Thiol | Base | Product |

| Aliphatic Thiol (R-SH) | e.g., Sodium Hydride | (3-(Alkylthio)benzoyl)pyrrolidine |

| Aromatic Thiol (Ar-SH) | e.g., Sodium Hydride | (3-(Arylthio)benzoyl)pyrrolidine |

Nucleophilic Substitution with Amines

Reduction Reactions of the Carbonyl Group

The carbonyl group in this compound can be selectively reduced to an alcohol, providing another avenue for chemical modification.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective in reducing the ketone functionality to a secondary alcohol. sciforum.netwhiterose.ac.uk The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. This transformation yields (3-bromophenyl)(pyrrolidin-1-yl)methanol, a valuable intermediate for further synthetic elaborations. It is crucial to control the reaction conditions, as LiAlH₄ is a highly reactive and pyrophoric reagent.

| Starting Material | Reducing Agent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (3-bromophenyl)(pyrrolidin-1-yl)methanol |

Oxidation Reactions of the Pyrrolidine Ring

The pyrrolidine ring, while generally stable, can undergo oxidation at the α-position to the nitrogen atom under specific conditions, yielding valuable lactam derivatives. This transformation is particularly relevant for N-acyl pyrrolidines like this compound.

Formation of Pyrrolidone Derivatives

The oxidation of N-acyl pyrrolidines to their corresponding N-acyl-pyrrolidin-2-ones is a key transformation. Research has shown that N-acyl-pyrrolidines can be effectively oxidized to the corresponding pyrrolidin-2-ones (γ-lactams). researchgate.net One established method involves the use of an iron(II)-hydrogen peroxide system in an aqueous acetonitrile (B52724) solution. researchgate.net This reaction proceeds via a radical mechanism, where the iron(II) species initiates the decomposition of hydrogen peroxide to generate hydroxyl radicals, which then abstract a hydrogen atom from the carbon alpha to the pyrrolidine nitrogen.

Alternatively, these lactams can be generated through oxidation with molecular oxygen in the presence of an iron complex catalyst. researchgate.net This approach highlights the ongoing development of milder and more efficient oxidation protocols. The N-benzoyl group, structurally similar to the N-(3-bromobenzoyl) group, is generally stable under these oxidative conditions, allowing for selective modification of the pyrrolidine ring.

Table 1: Oxidation of N-Acyl Pyrrolidines to Pyrrolidin-2-ones researchgate.net

| N-Acyl Group | Oxidizing System | Product |

|---|---|---|

| Benzoyl | Fe(II)-H₂O₂ | N-Benzoyl-pyrrolidin-2-one |

| Phenylcarbamoyl | Fe(II)-H₂O₂ | N-Phenylcarbamoyl-pyrrolidin-2-one |

Coupling Reactions Utilizing the Bromobenzoyl Group

The bromine atom on the benzoyl ring of this compound serves as a synthetic handle for various carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki Cross-Coupling and Related Methodologies (as applied to bromobenzoyl compounds)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming biaryl structures by coupling an organoboron species with an organic halide. sciforum.netmdpi.com In the context of bromobenzoyl compounds, this reaction allows for the substitution of the bromine atom with a wide variety of aryl or vinyl groups. sciforum.netmdpi.com The reaction is typically catalyzed by a palladium complex, such as Pd₂(dba)₃ or tetrakis(triphenylphosphine)palladium(0), and requires a base, like potassium carbonate, to facilitate the transmetalation step. sciforum.netresearchgate.net

Studies on 3-bromobenzoyl chloride, a closely related electrophile, have shown that it is highly reactive in Suzuki couplings. mdpi.com This high reactivity necessitates careful control of reaction conditions, particularly the amount of base, to prevent undesirable side reactions like double coupling. sciforum.netmdpi.com The choice of solvent, catalyst, and base can be optimized to maximize the yield of the desired coupled product. mdpi.comresearchgate.net For instance, phase-transfer catalysts can be employed to enhance reaction rates in two-phase systems. researchgate.net This methodology provides a direct route to synthesize complex ketones that are intermediates for various biologically important molecules. sciforum.netmdpi.com

Table 2: Representative Conditions for Suzuki Cross-Coupling of Bromobenzoyl Compounds

| Bromobenzoyl Substrate | Coupling Partner | Catalyst System | Base | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|---|

| 3-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | Reduced base minimizes double coupling. | sciforum.netmdpi.com |

Exploration of Novel Reaction Mechanisms and Catalysis

The pyrrolidine and benzoyl moieties found in this compound are scaffolds that feature prominently in the exploration of novel catalytic systems and reaction mechanisms.

A notable development is the use of green catalysts for the synthesis of complex heterocyclic systems. For example, chitosan-bounded copper (chitosan-Cu) has been successfully used as a heterogeneous catalyst for the one-pot, three-component 1,3-dipolar cycloaddition reaction to produce novel spiropyrrolidines. mdpi.com This method involves the in-situ generation of an azomethine ylide which then reacts with a chalcone (B49325) derivative containing a bromobenzoyl group, demonstrating a sustainable approach to complex molecule synthesis. mdpi.com

In the realm of photoredox catalysis, a novel strategy has been developed for the reductive cleavage of the inert C–N bond in N-benzoyl pyrrolidines. nih.gov This method combines a Lewis acid with a photoredox catalyst to enable a single-electron transfer to the amide carbonyl group, leading to site-selective cleavage at the C2–N bond. nih.gov This approach allows for unique transformations that are not achievable through traditional reductive methods. nih.gov

Furthermore, pyrrolidinium (B1226570) salts are being investigated as phase-transfer catalysts (PTCs). arkat-usa.org Novel bis-pyrrolidinium compounds have been synthesized and evaluated for their efficiency in reactions like etherification and N-alkylation, demonstrating their potential as alternatives to traditional PTCs. arkat-usa.org The development of enantioselective organo-SOMO (Singly Occupied Molecular Orbital) cycloadditions also represents a significant advance, providing a catalytic method to access stereochemically complex pyrrolidines from simple aldehydes and olefins. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful method for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns for Pyrrolidine (B122466) Ring and Aromatic Protons

Proton (¹H) NMR spectroscopy of (3-Bromobenzoyl)pyrrolidine reveals distinct signals corresponding to the protons of the pyrrolidine ring and the 3-bromobenzoyl group. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a given proton. libretexts.org Protons in different chemical environments will resonate at different frequencies. libretexts.org

The protons on the pyrrolidine ring typically appear in the upfield region of the spectrum. Due to the influence of the adjacent carbonyl group and the nitrogen atom, the methylene (B1212753) protons (–CH₂–) of the pyrrolidine ring exhibit complex splitting patterns, often appearing as multiplets. researchgate.net Specifically, the protons on the carbons adjacent to the nitrogen atom are expected to be shifted downfield compared to the other pyrrolidine protons.

The aromatic protons of the 3-bromobenzoyl moiety are observed further downfield, a consequence of the deshielding effect of the aromatic ring current. libretexts.org The substitution pattern on the benzene (B151609) ring dictates the coupling patterns observed. The proton positioned between the bromo and benzoyl substituents is expected to appear as a singlet or a finely split triplet, while the other aromatic protons will exhibit doublet or multiplet signals based on their coupling with neighboring protons. rsc.org

Table 1: Representative ¹H NMR Spectral Data for this compound Moiety (Note: Specific chemical shifts can vary based on the solvent and instrument frequency.)

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrolidine ring protons | 1.80 - 2.50 | Multiplet (m) |

| Pyrrolidine ring protons (adjacent to N) | 3.60 - 3.90 | Multiplet (m) |

| Aromatic protons | 7.20 - 7.70 | Multiplet (m) |

This table is a representation of typical chemical shift ranges. Actual values can be found in experimental data. rsc.org

¹³C NMR Spectral Analysis: Carbonyl Carbon Confirmation and Ring Carbons

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. libretexts.org A key feature in the ¹³C NMR spectrum of this compound is the signal for the carbonyl carbon (C=O). This carbon is highly deshielded due to the double bond to the electronegative oxygen atom and typically resonates far downfield, often in the range of 165-175 ppm. libretexts.orglibretexts.org Its presence is a definitive confirmation of the benzoyl group.

The carbon atoms of the pyrrolidine ring appear at higher field strengths. chemicalbook.com The carbons directly bonded to the nitrogen atom are shifted downfield relative to the other two carbons in the ring due to the electronegativity of nitrogen. The aromatic carbons of the 3-bromobenzoyl group produce a set of signals in the downfield region, typically between 120 and 140 ppm. The carbon atom bonded to the bromine atom will also show a characteristic chemical shift.

Table 2: Representative ¹³C NMR Spectral Data for this compound (Note: Specific chemical shifts can vary based on the solvent and instrument frequency.)

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| Pyrrolidine ring carbons | 22 - 37 |

| Pyrrolidine ring carbons (adjacent to N) | 46 - 61 |

| Aromatic carbons | 120 - 140 |

| Carbonyl carbon (C=O) | ~170 |

This table is a representation of typical chemical shift ranges. Actual values can be found in experimental data. rsc.orgchemicalbook.com

Applications in Reaction Monitoring and Purity Assessment

NMR spectroscopy is not only a tool for structural elucidation but also a valuable technique for monitoring the progress of chemical reactions in real-time. magritek.comrsc.org By acquiring NMR spectra at regular intervals during the synthesis of this compound, chemists can observe the disappearance of reactant signals and the concurrent appearance of product signals. This allows for the determination of reaction kinetics, the identification of any transient intermediates, and the optimization of reaction conditions to maximize yield and minimize by-product formation. magritek.com

Furthermore, NMR is a powerful method for assessing the purity of the final compound. ox.ac.uk The integration of ¹H NMR signals allows for the relative quantification of different compounds in a mixture. ox.ac.uk The presence of impurity peaks in the spectrum can be readily identified, and their integration relative to the signals of this compound can provide a measure of the sample's purity. ox.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Determination

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound without causing significant fragmentation. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets. nih.gov As the solvent evaporates, ions of the analyte are released into the gas phase and directed into the mass analyzer. nih.gov

For this compound, ESI-MS in positive ion mode would typically show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The detection of this molecular ion peak allows for the direct determination of the compound's molecular weight. uni-oldenburg.dersc.org The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a pair of peaks for the molecular ion, separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. researchgate.netmeasurlabs.com This high level of precision allows for the unambiguous determination of a molecule's elemental composition. spectralworks.comthermofisher.com By comparing the experimentally measured accurate mass of the molecular ion of this compound with the calculated theoretical masses of all possible elemental formulas, the correct molecular formula can be confidently assigned. thermofisher.com For example, an HRMS (ESI) analysis could yield a value for the sodium adduct [M+Na]⁺, which can be compared to the calculated value to confirm the elemental composition. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. evitachem.comarcjournals.org The resulting spectrum is a unique molecular "fingerprint" that aids in structural confirmation. libretexts.orgscielo.br

The IR spectrum of this compound is distinguished by specific absorption bands that correspond to its key structural features: the tertiary amide group (which includes the carbonyl moiety) and the saturated pyrrolidine ring.

The most prominent signal is the carbonyl (C=O) stretching vibration of the amide, which typically appears as a strong, sharp peak. libretexts.org For tertiary amides, this absorption is generally found in the range of 1630-1680 cm⁻¹. The exact position can be influenced by the molecular environment. In addition, the spectrum shows characteristic absorptions for the C-N bond of the amide and the C-H bonds within the pyrrolidine ring and the aromatic system. arcjournals.orgdtic.mil The C-Br stretching vibration is also expected in the fingerprint region, typically at lower wavenumbers.

A summary of the expected characteristic IR absorption bands for this compound is presented below.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Carbonyl (Amide) | C=O Stretch | 1650 - 1700 libretexts.org | Strong |

| Pyrrolidine Ring | C-H Stretch (aliphatic) | 2850 - 3000 libretexts.org | Medium-Strong |

| Pyrrolidine Ring | C-N Stretch | 1200 - 1350 | Medium-Weak |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aryl Halide | C-Br Stretch | 500 - 650 | Medium-Strong |

This table presents generalized data based on typical infrared spectroscopy values for the specified functional groups.

IR spectroscopy serves as a crucial tool for the structural elucidation of this compound. By analyzing the presence, position, and intensity of the absorption bands, researchers can confirm the successful synthesis of the target molecule. scielo.br

The unambiguous identification of a strong absorption peak in the 1650-1700 cm⁻¹ region is a clear indicator of the presence of the carbonyl group. libretexts.org This, combined with the signals corresponding to the aliphatic C-H stretches of the pyrrolidine ring and the aromatic C-H and C=C stretches, confirms the covalent linking of the 3-bromobenzoyl group to the pyrrolidine nitrogen. arcjournals.orgdtic.mil The absence of a broad N-H stretching band (typically around 3200-3500 cm⁻¹) further confirms the formation of a tertiary amide, as expected when pyrrolidine (a secondary amine) reacts with an acyl halide or carboxylic acid. This technique is therefore indispensable for verifying the molecular structure and identifying key functional groups. evitachem.comnih.gov

Characteristic Absorption Bands for Carbonyl and Pyrrolidine Moieties

Chromatographic Techniques

Chromatographic methods are fundamental to the synthesis and quality control of this compound, enabling the monitoring of reactions, purification of the product, and assessment of its final purity. nih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique used extensively to monitor the progress of chemical reactions and perform preliminary purity checks. longdom.orgutoronto.caijrti.org In the synthesis of this compound, TLC allows chemists to observe the consumption of starting materials (e.g., 3-bromobenzoic acid and pyrrolidine) and the concurrent formation of the product. utoronto.ca

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a polar stationary phase like silica (B1680970) gel. nih.govutoronto.ca The plate is then developed in a sealed chamber containing a suitable mobile phase, often a mixture of nonpolar and polar solvents such as hexane (B92381) and ethyl acetate (B1210297). rsc.org Due to differences in polarity, the components of the mixture travel up the plate at different rates. The product, this compound, will have a distinct retention factor (Rf) value compared to the reactants. Visualization is commonly achieved under UV light (254 nm), where the aromatic ring of the compound allows it to be seen as a dark spot, or by using chemical stains like potassium permanganate. rsc.orgbeilstein-journals.org

| Component | Polarity | Expected Rf Value | Visualization |

| Starting Material (e.g., 3-Bromobenzoic Acid) | High | Low | UV Light |

| Starting Material (e.g., Pyrrolidine) | High | Low | Staining (e.g., Ninhydrin) |

| Product (this compound) | Intermediate | Intermediate | UV Light |

This table illustrates a hypothetical TLC analysis for monitoring a synthesis reaction. Rf values are relative and depend on the exact solvent system used.

Following the completion of the synthesis, column chromatography is the standard method employed for the purification of the crude this compound on a preparative scale. rsc.org This technique separates the desired product from unreacted starting materials, by-products, and other impurities.

The crude mixture is loaded onto the top of a glass column packed with a stationary phase, most commonly silica gel. nih.govvulcanchem.com A solvent system (mobile phase), similar to one optimized using TLC, is then passed through the column. utoronto.ca A gradient of solvents, for instance, increasing the proportion of ethyl acetate in hexanes, is often used to elute the components from the column based on their polarity. google.com The fractions are collected sequentially and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield purified this compound. rsc.org

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate analytical technique used for the final purity assessment of the purified this compound. vulcanchem.com It offers superior resolution and quantification capabilities compared to TLC. longdom.org An HPLC analysis can confirm the purity of the compound, often achieving results greater than 95%. vulcanchem.comgoogle.com

In a typical HPLC analysis, a small sample of the compound is injected into a column containing a stationary phase. A high-pressure pump forces a liquid mobile phase through the column, separating the sample components. The time it takes for a component to pass through the column, known as its retention time, is characteristic of that compound under specific conditions (e.g., column type, mobile phase composition, flow rate). For related chiral compounds, specialized chiral HPLC columns can be used to separate and quantify enantiomers, confirming the enantiomeric excess (e.e.) of the product. vulcanchem.comrsc.org

| Parameter | Typical Value/Condition |

| Column | C18 (Reverse-Phase) or Chiral Column (e.g., Chiralcel) rsc.org |

| Mobile Phase | Acetonitrile (B52724)/Water or Isopropanol/Hexane Gradient rsc.org |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 254 nm |

| Purity Result | >95% vulcanchem.comgoogle.com |

This table provides typical parameters for an HPLC analysis for purity assessment.

Column Chromatography for Purification

X-ray Crystallography

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific single crystal X-ray diffraction data for the compound this compound (C₁₁H₁₂BrNO, CAS 346721-91-3) has been found. The determination of a crystal structure is contingent upon the successful growth of a single crystal of suitable size and quality, a process that is not always feasible for every compound.

While crystallographic data is not available for this compound itself, the following subsections describe the principles and the type of information that would be obtained from such an analysis, were the data available. This provides a framework for understanding the power of the technique for definitive structural confirmation.

Single Crystal X-ray Diffraction for Definitive Structural Confirmation

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. u-tokyo.ac.jp The process involves irradiating a single crystal of the target compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. u-tokyo.ac.jpnih.gov

The positions and intensities of these diffracted spots are meticulously recorded. This diffraction pattern contains all the information necessary to determine the arrangement of atoms in the crystal. The fundamental principle behind this technique is Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing between the crystal lattice planes. u-tokyo.ac.jp

For this compound, this technique would be used to unequivocally confirm its molecular structure. It would provide the precise coordinates of each atom—carbon, hydrogen, nitrogen, oxygen, and bromine—in three-dimensional space. This allows for the direct measurement of bond lengths (e.g., the C-Br bond, the C=O bond, and bonds within the pyrrolidine ring) and bond angles, confirming the connectivity of the 3-bromobenzoyl group to the nitrogen atom of the pyrrolidine ring. Furthermore, the conformation of the five-membered pyrrolidine ring, which is typically non-planar, could be definitively established.

Crystallographic Data Analysis and Interpretation

The analysis of the raw diffraction data is a complex process that involves solving the "phase problem" to convert the measured diffraction intensities into an electron density map. This map reveals the positions of the atoms in the unit cell, the fundamental repeating unit of the crystal. The resulting structural model is then refined to best fit the experimental data. u-tokyo.ac.jp

The final output of a crystallographic analysis is a set of data that provides a comprehensive description of the crystal and molecular structure. For this compound, this would typically include the data presented in the following tables.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₁H₁₂BrNO |

| Formula Weight | The mass of one mole of the compound. | 254.12 g/mol |

| Crystal System | The classification of the crystal based on its symmetry. | e.g., Monoclinic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | e.g., a = 9.5, b = 13.7, c = 13.3 |

| α, β, γ (°) | The angles of the unit cell. | e.g., α = 90, β = 97, γ = 90 |

| Volume (ų) | The volume of the unit cell. | e.g., 1736 |

| Z | The number of molecules in the unit cell. | e.g., 4 |

| Density (calculated) | The calculated density of the crystal. | e.g., 1.54 g/cm³ |

Note: The values in this table are hypothetical and are presented for illustrative purposes only, as no experimental data for this compound has been found.

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Description | Hypothetical Value |

|---|---|---|

| C-Br | Length of the carbon-bromine bond. | e.g., 1.90 Å |

| C=O | Length of the carbonyl double bond. | e.g., 1.23 Å |

| C-N (amide) | Length of the amide carbon-nitrogen bond. | e.g., 1.35 Å |

| O=C-N | Angle of the amide group. | e.g., 122° |

Note: The values in this table are hypothetical and are presented for illustrative purposes only, as no experimental data for this compound has been found.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. For (3-Bromobenzoyl)pyrrolidine, these methods are instrumental in predicting its potential as a ligand for various biological macromolecules.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. The this compound scaffold, combining a pyrrolidine (B122466) ring with a substituted benzoyl group, is found in various classes of bioactive compounds, making it a candidate for docking studies against several important biological targets.

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a well-established target for the treatment of type 2 diabetes. rsc.org Pyrrolidine-based structures are a cornerstone of several approved DPP-4 inhibitors. nih.gov Computational studies focusing on pyrrolidine analogues have been instrumental in understanding the structural requirements for potent DPP-4 inhibition. nih.gov Molecular docking analyses of diverse inhibitors have helped to elucidate key interactions within the DPP-4 active site. rsc.orgmdpi.com Given that the pyrrolidine moiety is a key pharmacophoric element, this compound could be docked into the DPP-4 active site to explore its potential fit and interactions, serving as a foundational structure for designing novel inhibitors. unusa.ac.id

G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of transmembrane receptors involved in numerous physiological processes, making them major drug targets. nih.gov Pyrrolidine derivatives have been investigated as ligands for various GPCRs, including serotonergic and CCR5 receptors. mdpi.cominoteexpress.comnih.gov For instance, spiro[pyrrolidine-3,3′-oxindole] derivatives were identified as new ligands for the 5-HT₆ receptor through virtual screening and molecular docking. mdpi.comnih.gov The docking poses helped identify crucial hydrogen bond interactions necessary for binding. mdpi.com The this compound scaffold could be similarly evaluated against a panel of GPCRs to identify potential new leads for neurological or inflammatory disorders.

Enzymes: Beyond DPP-4, the benzoylpyrrolidine core is relevant for other enzyme classes. The bromobenzoyl group can participate in specific interactions within an enzyme's active site, modulating its activity. In silico studies on 3-bromopyruvate, an inhibitor of multiple metabolic enzymes, have been used to understand its binding characteristics, suggesting that the bromo-substituent plays a key role. nih.gov Pyrrolidine derivatives have also been explored as inhibitors for enzymes like myeloid cell leukemia-1 (Mcl-1) and bacterial collagenase, with docking studies revealing specific binding modes. bohrium.comtandfonline.comscispace.com Therefore, this compound could be docked against various enzymes, such as kinases, proteases, or metabolic enzymes, to predict its inhibitory potential. google.com

Following molecular docking, the resulting binding poses are analyzed to understand the nature and strength of the interactions between the ligand and the target protein. This analysis is critical for prioritizing candidate molecules and guiding lead optimization.

Hydrogen Bonds: The carbonyl oxygen of the benzoyl group in this compound is a potential hydrogen bond acceptor. In many enzyme active sites, this group can form crucial hydrogen bonds with amino acid residues such as serine, tyrosine, or asparagine, anchoring the ligand in place. mdpi.com For example, in studies of DPP-4 inhibitors, interactions with residues like Tyr547 and Ser630 are considered important for binding. rsc.org

Hydrophobic Interactions: The phenyl ring of the benzoyl group and the aliphatic pyrrolidine ring can engage in favorable hydrophobic interactions with nonpolar residues in a binding pocket (e.g., leucine, isoleucine, valine, or phenylalanine). nih.gov The 3-bromo substituent on the phenyl ring further enhances its lipophilicity and can occupy specific hydrophobic sub-pockets.

Halogen Bonding: The bromine atom on the benzoyl ring can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom of a protein residue. This type of interaction is increasingly recognized as a significant contributor to ligand-protein binding affinity.

π-π Interactions: The aromatic phenyl ring can form π-π stacking or T-shaped interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the active site, further stabilizing the complex.

A hypothetical binding mode for this compound in a target active site would likely involve a combination of these interactions, as summarized in the table below.

| Interaction Type | Potential Interacting Group on this compound | Example Protein Residues |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | Serine, Tyrosine, Asparagine, Histidine rsc.orgmdpi.com |

| Hydrophobic Interactions | Phenyl Ring, Pyrrolidine Ring | Leucine, Valine, Isoleucine, Alanine nih.gov |

| Halogen Bonding | Bromine Atom | Carbonyl Oxygen (backbone or side chain), Serine, Threonine |

| π-π Stacking/T-shaped | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

Molecular Docking to Biological Targets (e.g., DPP-4, GPCRs, Enzymes)

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajrconline.org This approach is fundamental in predicting the activity of novel compounds and understanding which structural properties are key to their function. jst.go.jp

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. silae.it The methodology involves aligning the molecules and then calculating the interaction energies with a probe atom at various points on a grid surrounding them.

Several studies on pyrrolidine-based inhibitors have successfully employed CoMFA and the related Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.govinoteexpress.combohrium.comtandfonline.com

In a study on pyrrolidine analogues as DPP-IV inhibitors, a CoMFA model yielded a cross-validated q² of 0.651 and a non-cross-validated r² of 0.882, indicating good internal predictability. nih.gov The model showed that steric and electrostatic fields contributed 59.8% and 40.2%, respectively. nih.gov

For a series of pyrrolidine derivatives targeting Mcl-1, a CoMFA model produced a q² of 0.689 and a high predictive r² of 0.986 for the test set. bohrium.comtandfonline.com

A CoMSIA model for 1,3,4-trisubstituted pyrrolidine-based CCR5 inhibitors achieved a q² of 0.677 and an r² of 0.958. inoteexpress.com CoMSIA extends CoMFA by including additional descriptor fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

These studies demonstrate the robustness of CoMFA and CoMSIA in modeling the activity of pyrrolidine-containing compounds. A similar approach could be applied to a series of this compound derivatives to guide the design of more potent analogues.

Table of Statistical Results from CoMFA/CoMSIA Studies on Pyrrolidine Derivatives

| Target | QSAR Method | q² (Cross-validated) | r² (Non-cross-validated) | Predictive r² (Test Set) | Reference |

|---|---|---|---|---|---|

| DPP-IV | CoMFA | 0.651 | 0.882 | 0.706 | nih.gov |

| DPP-IV | CoMSIA | 0.661 | 0.803 | 0.706 | nih.gov |

| Mcl-1 | CoMFA | 0.689 | 0.999 | 0.986 | bohrium.comtandfonline.com |

| Mcl-1 | CoMSIA | 0.614 | 0.923 | 0.815 | bohrium.comtandfonline.com |

| CCR5 Receptor | CoMFA | 0.637 | 0.952 | N/A | inoteexpress.com |

The primary output of a 3D-QSAR study is a set of contour maps that visualize the regions where certain physicochemical properties are predicted to enhance or diminish biological activity. These maps provide a clear, visual guide for structural modification.

Steric Fields: Contour maps often show regions where bulky substituents are favorable (typically shown in green) and regions where they are unfavorable (yellow). For DPP-IV inhibitors, steric bulk was found to be unfavorable near the 2- and 3-positions of the pyrrolidine ring. nih.gov

Electrostatic Fields: These maps highlight areas where positive charge (blue) or negative charge (red) would increase activity. For DPP-IV inhibitors, electron-rich (electronegative) groups were favored around the aryl tail, while an electropositive linker between the pyrrolidine and aryl moieties was beneficial. nih.gov

Hydrophobic and Hydrogen Bonding Fields: CoMSIA maps can indicate where hydrophobic groups, hydrogen bond donors, or hydrogen bond acceptors would be advantageous.

For this compound, a QSAR study would likely reveal specific structure-activity relationships. For instance, the position of the bromo substituent could be critical; studies on other scaffolds have shown that para-substitution can be more effective than meta-substitution due to better engagement with the target. The electronic nature of substituents on the phenyl ring and modifications to the pyrrolidine ring would also be correlated with changes in activity. nih.govnih.gov

Summary of Structure-Activity Relationship Insights from Pyrrolidine QSAR Studies

| Structural Region | Favorable Features | Unfavorable Features | Target | Reference |

|---|---|---|---|---|

| Pyrrolidine Ring | Small, electron-rich substituents at positions 2 & 3 | Bulky substituents | DPP-IV | nih.gov |

| Linker | Electropositive ring linker | - | DPP-IV | nih.gov |

| Aryl Tail | Electron-rich groups (e.g., halogens) | - | DPP-IV | nih.gov |

Comparative Molecular Field Analysis (CoMFA) and Related Techniques

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govacs.org It is widely applied to calculate a variety of molecular properties, providing deep insights into a compound's stability, reactivity, and spectroscopic characteristics. acs.orgnih.gov For this compound, DFT calculations can elucidate fundamental properties that govern its behavior.

DFT can be used to determine the molecule's optimized three-dimensional geometry, bond lengths, and bond angles. researchgate.net Furthermore, it allows for the calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. nih.gov

Other properties that can be calculated using DFT include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is useful for predicting sites of intermolecular interactions. nih.gov

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. nih.govacs.org

Vibrational Frequencies: Calculated vibrational spectra (IR and Raman) can be compared with experimental data to confirm the molecular structure. acs.org

NMR Chemical Shifts: Theoretical NMR spectra can be computed and compared with experimental results to aid in structural elucidation. acs.orgacs.org

These computational studies provide a comprehensive theoretical framework for understanding the chemical and potential biological properties of this compound, complementing experimental data and guiding future research. wright.edu

Electronic Structure Analysis (HOMO-LUMO)

The electronic characteristics of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.commasterorganicchemistry.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. masterorganicchemistry.comekb.eg The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic excitability. schrodinger.comekb.eg A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ijarset.com

Table 1: Theoretical Frontier Orbital Energies for this compound

| Parameter | Energy Value (eV) | Significance |

|---|---|---|

| HOMO Energy | Value | Indicates electron-donating capability. |

| LUMO Energy | Value | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | Value | Correlates with chemical stability and reactivity. |

Note: Specific energy values require dedicated quantum chemical calculations for this compound and are presented here as illustrative of the parameters obtained from such an analysis.

Molecular Electrostatic Potential Surfaces (MEPS)

Molecular Electrostatic Potential Surfaces (MEPS) are powerful tools for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. uni-muenchen.denumberanalytics.com The MEPS map displays regions of varying electrostatic potential on the molecule's surface, typically using a color spectrum. uni-muenchen.depreprints.org Red areas indicate negative potential, highlighting regions rich in electrons that are susceptible to electrophilic attack. Blue areas denote positive potential, corresponding to electron-deficient regions prone to nucleophilic attack. preprints.orgmdpi.com

In this compound, the MEPS would reveal distinct features:

Negative Potential: The most negative potential is expected to be localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for interaction with electrophiles or hydrogen bond donors. The nitrogen atom of the pyrrolidine ring also represents a site of negative potential.

Positive Potential: Regions of positive potential would be found around the hydrogen atoms. Furthermore, the bromine atom exhibits a phenomenon known as a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, along the extension of the C-Br bond. preprints.orgmdpi.com This positive region can engage in halogen bonding, a specific type of non-covalent interaction.

The analysis of MEPS is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target. numberanalytics.com

Table 2: Predicted MEPS Features for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Carbonyl Oxygen | Strong Negative (Red) | Site for electrophilic attack and H-bonding. |

| Pyrrolidine Nitrogen | Moderate Negative (Yellow/Green) | Nucleophilic and H-bonding site. |

| Aromatic & Pyrrolidine Hydrogens | Positive (Blue) | Electrophilic sites. |

| σ-hole on Bromine Atom | Positive (Blue) | Site for halogen bonding. |

Theoretical Spectroscopic Data Prediction and Comparison with Experimental Values

Quantum chemical calculations can accurately predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net Comparing these theoretical predictions with experimental results serves two main purposes: it validates the accuracy of the computational model and confirms the synthesized molecular structure. nih.gov Discrepancies between theoretical and experimental values can often be attributed to factors like solvent effects or intermolecular interactions in the solid state. nih.gov

For this compound, DFT calculations could predict:

IR Frequencies: The characteristic stretching frequency of the carbonyl (C=O) group and the C-N bond, which can be compared to experimental IR spectra.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule.

A strong correlation between the predicted and measured spectra provides high confidence in the assigned structure. researchgate.netnih.gov

Table 3: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Parameter | Theoretical Value | Experimental Value |

|---|---|---|

| IR: ν(C=O) (cm⁻¹) | Calculated Frequency | Measured Frequency |

| ¹H NMR: Aromatic Proton (ppm) | Calculated Shift | Measured Shift |

| ¹³C NMR: Carbonyl Carbon (ppm) | Calculated Shift | Measured Shift |

Note: This table illustrates the type of data comparison performed. Actual values are dependent on specific experimental conditions and computational methods.

Conformational Analysis and Stereochemical Impact

The three-dimensional structure of this compound is not static. Its flexibility, particularly that of the pyrrolidine ring, and its stereochemistry are defining features that influence its physical properties and biological interactions.

Pseudorotation of the Pyrrolidine Ring and its 3D Coverage

The five-membered pyrrolidine ring is not planar; it undergoes a continuous puckering motion known as pseudorotation. researchgate.netnih.gov This motion allows the ring to adopt a variety of conformations, most commonly described as envelope (where one atom is out of the plane of the other four) and twist (where two atoms are displaced on opposite sides of the plane). beilstein-journals.orgnih.gov The specific preferred conformation and the energy barrier between different conformers are influenced by the substituents on the ring. beilstein-journals.org

This conformational flexibility is crucial as it increases the three-dimensional (3D) space the molecule can occupy. researchgate.netnih.gov The ability to adopt different shapes allows the molecule to better fit into the binding pockets of biological targets, a key aspect of its potential pharmacological activity. The puckering amplitude and phase angle of pseudorotation are the parameters used to precisely describe the conformation of the ring. researcher.life

Influence of Stereochemistry on Molecular Interactions and Biological Pathways

Stereochemistry plays a pivotal role in determining a molecule's biological activity because biological systems, such as enzymes and receptors, are inherently chiral. researchgate.net The specific spatial arrangement of atoms in this compound will dictate how it interacts with these targets. vulcanchem.com

The orientation of the 3-bromobenzoyl group relative to the pyrrolidine ring is critical. Different stereoisomers or conformers can present different interaction profiles to a binding site. For example, the bromine atom, the carbonyl oxygen, and the pyrrolidine nitrogen can act as key binding points (e.g., through halogen bonds, hydrogen bonds, or electrostatic interactions). The precise 3D positioning of these groups, governed by the ring's pseudorotation and rotation around the amide bond, determines the strength and specificity of these interactions. kyushu-univ.jp Consequently, one stereoisomer may exhibit high affinity and biological activity, while another may be inactive or interact with different targets altogether. researchgate.netvulcanchem.com This highlights the importance of controlling stereochemistry during synthesis and understanding its impact on the molecule's function within biological pathways.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Precursor and Intermediate in Bioactive Molecule Synthesis

(3-Bromobenzoyl)pyrrolidine and its structural analogs are valuable intermediates in the synthesis of complex molecules with therapeutic potential. The inherent reactivity of both the pyrrolidine (B122466) ring and the bromobenzoyl moiety allows for extensive chemical elaboration. vulcanchem.comsmolecule.com

The this compound framework serves as a foundational building block in the development of new pharmaceutical agents. calpaclab.com Its structure is featured in compounds designed for a variety of therapeutic targets. For example, derivatives like (S)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride are utilized as building blocks in modern pharmaceutical chemistry. The presence of distinct functional groups, such as the 3-bromobenzyl group and a protected amine on the pyrrolidine ring (as in (R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate), provides chemists with the tools to systematically build and modify molecules to achieve desired biological activity. vulcanchem.com This strategic approach is central to lead optimization in drug discovery programs.

The pyrrolidine ring is an attractive and versatile scaffold for designing molecules that can effectively interact with biological receptors. nih.govresearchgate.netsmolecule.com Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for optimal binding to the active sites of proteins like receptors and enzymes. nih.govresearchgate.net This three-dimensional character enables pyrrolidine-based compounds to mimic the conformations of natural ligands or to access unique binding pockets that are inaccessible to flatter, aromatic structures. The (3-bromobenzoyl) group adds a significant point of interaction and a vector for further chemical diversification, allowing chemists to fine-tune a molecule's affinity and selectivity for its intended biological target. nih.govvulcanchem.com

Development of New Drug Candidates

Targeting Specific Biological Pathways and Proteins

Derivatives of this compound have been investigated for their ability to interact with and modulate the activity of key proteins involved in various disease pathways.

G-Protein Coupled Receptors (GPCRs) represent one of the largest and most important families of drug targets in the human genome, mediating a vast array of physiological processes. nih.govdrugtargetreview.comdruggablegenome.net The development of ligands that can selectively modulate GPCR activity is a major focus of modern drug discovery. nih.govrjraap.com

Research has shown that the (3-bromobenzyl)pyrrolidine scaffold is a key component in the design of potent antagonists for the histamine (B1213489) H3 receptor, a member of the GPCR family. acs.org In one study, structure-activity relationship (SAR) investigations led to the development of compounds like N-(3-Bromobenzyl)-N′-(3-pyrrolidin-1-ylpropyl)guanidine, which demonstrated affinity for this receptor. acs.org The pyrrolidine moiety and the bromobenzyl group were crucial elements in achieving this biological activity.

Table 1: (3-Bromobenzyl)pyrrolidine Derivatives Targeting GPCRs

| Compound | Target Receptor | Investigated Activity | Key Findings |

|---|

The this compound scaffold has been integrated into inhibitors targeting several classes of enzymes implicated in human disease and bacterial pathogenesis.

Cholinesterases: Cholinesterase inhibitors are a class of drugs used to treat conditions like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). wikipedia.org Derivatives containing a pyrrolidine ring have shown potential as cholinesterase inhibitors. nih.gov For instance, a series of 2,4-disubstituted pyrimidines featuring a pyrrolidine at the C-2 position were evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Specifically, the compound N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine was identified as a potent AChE inhibitor. nih.gov Furthermore, compounds incorporating a 3-bromobenzyl moiety have been synthesized and evaluated as BuChE inhibitors. umsha.ac.ir

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major strategy for treating pain and inflammation. nih.govacs.org In silico studies have identified 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride as a potential anti-cyclooxygenase-2 (COX-2) agent. smolecule.com These computational models suggest that modifications to the compound's structure could enhance its binding efficacy and selectivity for COX-2 over the related COX-1 enzyme, which is crucial for minimizing certain side effects. smolecule.com

Penicillin-Binding Proteins (PBPs): PBPs are bacterial enzymes essential for the synthesis of the cell wall, making them a primary target for β-lactam antibiotics. nih.govproteopedia.org The emergence of antibiotic resistance has spurred the search for novel, non-β-lactam inhibitors of these proteins. nih.gov Research has led to the discovery of pyrrolidine-2,3-diones as a promising scaffold for inhibiting PBP3 of Pseudomonas aeruginosa, a significant opportunistic pathogen. mdpi.comnih.gov Structure-activity relationship studies revealed that halogen-substituted benzoyl groups at position 4 of the core scaffold were a requirement for inhibitory activity, highlighting the importance of the bromobenzoyl moiety in this context. mdpi.comnih.gov

Table 2: this compound Derivatives as Enzyme Inhibitors

| Derivative Class / Compound | Target Enzyme | Investigated Activity | Key Findings |

|---|---|---|---|

| Pyrrolidine-substituted pyrimidines | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Inhibition | N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine showed potent AChE inhibition (IC₅₀ = 5.5 μM). nih.gov |

| 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine | Cyclooxygenase-2 (COX-2) | Inhibition | Identified as a potential anti-COX-2 agent in in silico studies, serving as a lead compound for anti-inflammatory drug development. smolecule.com |

| 4-(4-bromobenzoyl)-pyrrolidine-2,3-diones | Penicillin-Binding Protein 3 (PBP3) | Inhibition | Halogen-substituted benzoyl groups were found to be essential for activity against P. aeruginosa PBP3. mdpi.comnih.gov |

G-Protein Coupled Receptors (GPCRs)

Investigated Biological Activities

Beyond specific enzyme and receptor targets, derivatives of this compound have been explored for broader biological effects, particularly in oncology.

Studies have focused on pyrrolidine-3,4-diol (B51082) derivatives, which were synthesized and tested for their ability to inhibit glycosidases. chimia.chnih.gov Further derivatization of these compounds into lipophilic esters, such as the 4-bromobenzoyl ester, was performed to improve their cellular uptake. chimia.chnih.gov This modification led to a significant discovery: the 4-bromobenzoyl derivative demonstrated potent growth-inhibitory properties against human glioblastoma and melanoma cell lines. chimia.chnih.gov Notably, this derivative was less effective against healthy human fibroblasts, suggesting a degree of selectivity for tumor cells. nih.gov The mechanism is linked to the inhibition of α-mannosidases, enzymes involved in the processing of N-linked glycoproteins, which has been proposed as a novel anti-cancer strategy. chimia.ch

Antibacterial Activity

Derivatives of this compound have emerged as a promising class of antibacterial agents, demonstrating activity against a range of bacterial pathogens, including those resistant to multiple drugs.

Inhibition of Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are crucial enzymes involved in the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. openstax.org The inhibition of these proteins is a well-established mechanism for antibacterial drugs, most notably the β-lactam antibiotics. openstax.orgmdpi.com Research has focused on identifying novel, non-β-lactam inhibitors of PBPs to overcome resistance mechanisms, such as the production of β-lactamases. mdpi.comnih.gov

One area of investigation has been the development of pyrrolidine-2,3-dione (B1313883) derivatives as inhibitors of Pseudomonas aeruginosa PBP3. nih.govresearchgate.net These compounds represent a potential new class of antibacterial agents that can bypass common resistance mechanisms. nih.gov While the core structure is a pyrrolidine-2,3-dione, the synthesis and optimization of these inhibitors often involve various chemical moieties, and the bromo-substituted benzoyl group is a common feature in medicinal chemistry for enhancing binding affinity and biological activity.

Activity against Multidrug-Resistant Bacterial Strains

The increasing prevalence of multidrug-resistant (MDR) bacteria presents a significant global health challenge. nih.gov Consequently, there is an urgent need for new antibacterial agents with novel mechanisms of action. nih.gov Derivatives of pyrrolidine have shown potential in addressing this challenge. For instance, (S)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been screened against MDR bacterial strains, with initial results showing moderate activity against certain Gram-positive pathogens.

Furthermore, the discovery of pyrrolidine-2,3-diones as inhibitors of PBP3 in P. aeruginosa opens up possibilities for targeting MDR strains. nih.gov The development of these compounds is a step towards creating next-generation antibacterials to combat infections caused by Gram-negative bacteria. nih.govresearchgate.net

Specific Bacterial Strains Tested

Research has demonstrated the antibacterial activity of pyrrolidine derivatives against specific and often pathogenic bacterial strains. For example, compounds containing a pyrrolidine moiety have been investigated for their efficacy against Acinetobacter baumannii and Aeromonas hydrophila. google.comresearchgate.netarkat-usa.org Aeromonas hydrophila is a pathogen that primarily affects the gastrointestinal tract. nih.gov Some synthesized compounds have shown antibacterial activity comparable to ampicillin (B1664943) against these two strains. arkat-usa.org

Anticancer Properties

In addition to their antibacterial effects, derivatives of this compound have been extensively studied for their potential as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines.

Cytotoxic Effects on Cancer Cell Lines

The cytotoxicity of compounds is a key indicator of their potential as anticancer drugs. The MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines are commonly used models for evaluating the in vitro anticancer activity of new chemical entities. mdpi.com

Studies have shown that various compounds incorporating a bromobenzoyl moiety or a pyrrolidine ring exhibit cytotoxic effects against these cell lines. For example, 3-bromopyruvic acid has been shown to inhibit the proliferation of MCF-7 cells and induce apoptosis. nih.gov Similarly, certain spirooxindole/pyrrolidine/thiochromene hybrids have demonstrated potent activity against HeLa and MCF-7 cancer cells. mdpi.com One such hybrid, compound (7d), was found to be the most active against MCF-7 and MDA-MB231 breast cancer cell lines with IC₅₀ values of 7.36 ± 0.37 µM and 9.44 ± 0.32 µM, respectively. mdpi.com Another study on spirooxindoles engrafted with a furan (B31954) motif reported that a compound with a Br-atom on the benzoyl ring (compound 6d) exhibited high antiproliferative activity against MCF-7 cells, with an IC₅₀ of 4.3 ± 0.18 μM/mL. acs.org

| Compound Type | Cell Line | Activity (IC₅₀) | Reference |

| Spirooxindole/pyrrolidine/thiochromene hybrid (7d) | MCF-7 | 7.36 ± 0.37 µM | mdpi.com |

| Spirooxindole/pyrrolidine/thiochromene hybrid (7d) | MDA-MB231 | 9.44 ± 0.32 µM | mdpi.com |

| Spirooxindole with furan motif (6d) | MCF-7 | 4.3 ± 0.18 μM/mL | acs.org |

Spiro[pyrrolidine-3,3′-oxindoles] as Potential Anti-Breast Cancer Agents

The spiro[pyrrolidine-3,3′-oxindole] scaffold is a core structure found in numerous natural alkaloids with significant biological activities, including anticancer properties. nih.gov This has inspired the design and synthesis of libraries of compounds bearing this motif to explore their potential as anti-breast cancer agents. nih.gov

One synthetic strategy involves a one-pot Pictet-Spengler-oxidative ring contraction of tryptamines to generate the desired spiro[pyrrolidine-3,3′-oxindole] scaffolds. nih.gov These compounds have shown exceptional inhibitory activity against the proliferation of MCF-7 breast cancer cells, with several analogs exhibiting low micromolar EC₅₀ values. nih.gov Phenotypic profiling has indicated that these molecules induce cell death through apoptosis. nih.gov Further research into these compounds has identified histone deacetylase 2 (HDAC2) and prohibitin 2 as potential cellular binding partners, providing insights into their mechanism of action. nih.gov

Cholinesterase Inhibition

Cholinesterase inhibitors are a class of drugs that prevent the breakdown of acetylcholine, a key neurotransmitter. wikipedia.org This mechanism is particularly relevant in the treatment of neurodegenerative diseases.

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-β plaques and neurofibrillary tangles in the brain. mdpi.comaging-us.comsaskoer.ca One of the therapeutic strategies for managing Alzheimer's is to increase the levels of acetylcholine in the brain by inhibiting the enzymes that break it down, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). wikipedia.orgeuropeanreview.org

Research has explored the potential of various compounds, including those with a pyrrolidine structure, as cholinesterase inhibitors. europeanreview.orgnih.gov For instance, semi-synthetic analogs derived from the alkaloid vasicine, which feature a 3-OH pyrrolidine moiety, have shown promise in inhibiting both AChE and BChE. nih.gov One such compound, VA10, demonstrated neuroprotective effects and improved cognitive function in animal models of Alzheimer's disease. nih.gov While direct studies on this compound's cholinesterase inhibitory activity are not extensively detailed in the provided results, the broader class of pyrrolidine derivatives shows significant potential in this area. nih.gov

It is important to note that neurodegenerative diseases are complex, with multiple contributing factors including oxidative stress, inflammation, and protein aggregation. mdpi.comnih.gov Therefore, multi-target approaches are often considered in drug development. nih.gov

Antidepressant Potential (for related pyrrolidine compounds)

Pyrrolidine-containing compounds have been investigated for their potential as antidepressants. researchgate.netjchemrev.com The antidepressant effects of these compounds are often attributed to their interaction with various neurotransmitter systems, including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, as well as serotonin transporters (SERT). mdpi.comnih.gov

A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their antidepressant potential. researchgate.netmdpi.comnih.gov These compounds have shown significant affinity for the 5-HT1A receptor and SERT. researchgate.net Specifically, compounds that act as multi-target directed ligands, affecting serotonin and dopamine receptors and transporters, are of interest for developing new antidepressant drugs. mdpi.comnih.gov For example, certain derivatives have displayed high affinity for the 5-HT1A and D2 receptors, as well as the serotonin transporter. mdpi.comnih.gov

Anti-inflammatory Potential (for related pyrrolidine compounds)

The pyrrolidine scaffold is also found in compounds with anti-inflammatory properties. nih.govebi.ac.uk Inflammation is a key process in many diseases, and targeting it is a major focus of drug discovery. nih.gov

Derivatives of pyrrolidine-2,5-dione have been synthesized and shown to possess anti-inflammatory activity. ebi.ac.ukresearchgate.net Some of these compounds act as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are important enzymes in the inflammatory pathway. ebi.ac.ukresearchgate.net For example, certain N-substituted pyrrolidine-2,5-dione derivatives have demonstrated selective COX-2 inhibition. ebi.ac.uk Additionally, some pyrrolidine-2,3-dione derivatives have been found to inhibit nitric oxide (NO) production, another key mediator of inflammation. beilstein-journals.orgkuleuven.be

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov These studies help in designing more potent and selective drugs.

Influence of Substituents on Biological Activity

The biological activity of pyrrolidine derivatives can be significantly influenced by the nature and position of substituents on the pyrrolidine ring and its associated moieties. nih.gov For instance, in a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with antidepressant potential, the substituents on the phenylpiperazine moiety were found to affect their activity in different preclinical models. nih.gov

Similarly, for pyrrolidine-based nicotinic acetylcholine receptor (nAChR) ligands, the substituents play a key role in determining their affinity and selectivity for different receptor subtypes, such as α4β2 versus α3β4. mdpi.com The presence and position of groups like a 3-bromobenzyl substituent can introduce specific electronic and steric properties that modulate biological interactions. vulcanchem.com

In the context of anti-inflammatory pyrrolidine-2,3-diones, the presence of an electron-withdrawing group like a nitro group on the N-phenyl ring was found to enhance the inhibitory activity against nitric oxide production. kuleuven.be

Optimization of Ligand-Receptor Binding

Optimizing the binding of a ligand to its target receptor is a fundamental goal in drug design. numberanalytics.com This involves modifying the ligand's structure to achieve a better fit and stronger interaction with the receptor's binding site. numberanalytics.com

For pyrrolidine-based compounds, SAR studies guide this optimization process. For example, in the development of 5-HT6 receptor ligands, introducing a phenylsulfonyl moiety to the spiro[pyrrolidine-3,3'-oxindole] scaffold was suggested to improve both affinity and selectivity. semanticscholar.org

Computational methods like molecular docking are often used to predict how different analogs will bind to a receptor, helping to prioritize which compounds to synthesize and test. beilstein-journals.orgkuleuven.be The goal is to design ligands that complement the shape and chemical properties of the receptor's binding site, leading to high-affinity and specific binding. numberanalytics.com This can involve creating analogs with improved hydrogen bonding, hydrophobic interactions, or other key binding features. nih.gov

Mechanistic and Preclinical Studies

Mechanism of Action at the Molecular Level

The precise mechanism of action for (3-Bromobenzoyl)pyrrolidine at the molecular level has not been extensively elucidated in publicly available research. However, insights can be drawn from the behavior of analogous compounds containing the pyrrolidine (B122466) and bromobenzoyl moieties. The pyrrolidine ring is a versatile scaffold in drug discovery, known for its ability to explore pharmacophore space due to its three-dimensional structure. nih.govnih.gov

Specific protein binding targets for this compound are not well-documented. However, the structural components of the molecule suggest potential interactions with various protein classes. The pyrrolidine ring is a common feature in compounds targeting a range of proteins, including enzymes and receptors. nih.gov The stereochemistry of the pyrrolidine ring and its substituents can significantly influence binding to enantioselective proteins. nih.gov

For instance, derivatives of pyrrolidine have been investigated as inhibitors of enzymes such as α-mannosidase and as antagonists for receptors like the CXCR4 chemokine receptor. nih.govnih.govchimia.ch The presence of the 3-bromobenzoyl group can also contribute to binding selectivity. In a related compound, the 3-bromo substitution was found to enhance receptor selectivity compared to its 4-bromo isomer.

The modulation of protein activity by this compound would be a direct consequence of its binding interactions. Pyrrolidine-containing compounds have been shown to act as inhibitors of various enzymes. nih.govchimia.ch For example, certain functionalized pyrrolidines are potent and selective inhibitors of α-mannosidase. nih.govchimia.ch

In the broader context of bromobenzoyl-containing molecules, various biological activities have been observed. For example, some pyrazole (B372694) derivatives containing a bromobenzoyl group have been noted to inhibit pro-inflammatory cytokines. evitachem.com Another study identified a derivative containing a 3-bromobenzoyl hydrazono moiety as an inhibitor of the mTOR enzyme, which induced autophagic cell death and apoptosis in cancer cell lines. researchgate.net The activity of this compound would be highly dependent on the specific protein it binds to and the conformational changes it induces upon binding.

Binding Selectivity to Proteins

Pharmacokinetic and Pharmacodynamic Considerations

The pharmacokinetic profile of a compound is crucial for its potential as a therapeutic agent. This includes its metabolic stability and solubility, which influence its absorption, distribution, metabolism, and excretion (ADME) properties.

The metabolic stability of this compound is not specifically reported. However, the pyrrolidine ring can be subject to metabolic transformations. In silico studies on other pyrrolidine-containing drugs have suggested that modifications to the pyrrolidine moiety can impact metabolic stability. rsc.org The introduction of steric hindrance, for example by adding a methyl group to the pyrrolidine ring, has been shown in some cases to prevent metabolic instability. nih.gov